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Compound of Interest

Tyrosyl-arginyl-phenylalanyl-
Compound Name:
lysinamide

Cat. No.: B044049

An In-depth Examination of a Peripherally Selective Mu-Opioid Receptor Agonist

This technical guide provides a comprehensive overview of the pharmacological properties of
DALDA (H-Tyr-D-Arg-Phe-Lys-NHz), a synthetic tetrapeptide and potent, highly selective
agonist for the mu ()-opioid receptor. This document is intended for researchers, scientists,
and professionals in drug development, offering a detailed summary of its binding
characteristics, functional potency, and mechanism of action.

Receptor Binding Profile

DALDA and its analogue, [Dmt*]DALDA (H-Dmt-D-Arg-Phe-Lys-NHz), where Dmt is 2',6'-
dimethyltyrosine, exhibit high affinity and selectivity for the mu-opioid receptor. [Dmti]DALDA, in
particular, demonstrates sub-nanomolar binding affinity for the mu-opioid receptor with
exceptional selectivity over delta () and kappa (k) opioid receptors.
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Binding Affinity (Ki) Selectivity Ratio (p/

Compound Receptor
[nM] 0/K)
DALDA Human p 3.86 + 0.49[1]
[Dmt]DALDA Human p 0.143 + 0.015[1] 1/14700/ 156
Human & 2100 + 310
Human K 22.3+4.2
DAMGO (ref. agonist) Human p 1.05 + 0.11[1]

In Vitro Functional Potency

Functional assays confirm the potent agonist activity of DALDA and [Dmt*]DALDA at the mu-
opioid receptor. In guanosine-5'-O-(3-[3>S]thio)-triphosphate ([3>S]GTPyYS) binding assays,
which measure G-protein activation, both peptides act as full agonists. The substitution of Tyr?
with Dmt in [Dmt!]DALDA results in a significant increase in agonist potency compared to
DALDA.

Potency (ECso) Efficacy (% of
Compound Assay

[nM] DAMGO)
DALDA [¥5S]GTPyS Binding 24.5 + 3.2[1] 100 + 5[1]
[Dmt]DALDA [*5S]GTPYS Binding 0.084 + 0.011[1] 102 + 4[1]
DAMGO (ref. agonist)  [33S]GTPyS Binding 2.98 + 0.35[1] 100

In Vivo Analgesic Activity

[DmtY]DALDA is a potent analgesic, particularly when administered spinally. In the mouse
radiant heat tail-flick assay, spinally administered [Dmt]DALDA is approximately 3000-fold
more potent than morphine[2]. Systemically, it is over 100-fold more potent than morphine[3].
Notably, [Dmt*]DALDA retains its analgesic effects in morphine-insensitive CXBK mice and in
MOR-1 knockout animals, suggesting a mechanism of action distinct from morphine[4].

Signaling Pathways

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7248707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248707/
https://www.researchgate.net/publication/23454709_Differential_Analgesic_Effects_of_a_Mu-Opioid_Peptide_Dmt1DALDA_and_Morphine
https://synapse.mskcc.org/synapse/works/93739
https://pubmed.ncbi.nlm.nih.gov/12742645/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

As a mu-opioid receptor agonist, DALDA's primary signaling mechanism involves coupling to
Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased
intracellular cyclic adenosine monophosphate (CAMP) levels[5]. The subsequent reduction in
protein kinase A (PKA) activity is a key component of its analgesic effect.

While specific studies on DALDA's influence on the ERK/MAPK pathway and [3-arrestin
recruitment are limited, it is known that typical mu-opioid agonists can activate these pathways.
The distinct in vivo profile of [Dmt*]DALDA suggests potential biased signaling, possibly
through differential activation of mu-opioid receptor splice variants, such as those of the MOR-1
gene[4][6][7]. However, further research is required to fully elucidate these pathways for
DALDA.
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DALDA Signaling Pathway
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DALDA's primary signaling cascade.
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The analgesic effects of [Dmt]DALDA appear to be mediated by a receptor mechanism that is
distinct from that of morphine, as suggested by antisense mapping studies targeting MOR-1
exons[3]. This may be due to differential interactions with various splice variants of the mu-
opioid receptor.

MOR-1 Splice Variants Concept

OPRM1 Gene
Alternative Splicing

[Dmt']IDALDA

Activates

Activates

Click to download full resolution via product page

Differential activation of MOR-1 splice variants.

Experimental Protocols
Radioligand Binding Assay

This assay determines the binding affinity of a ligand to its receptor.
Methodology:

 Membrane Preparation: Membranes from cells stably expressing the human mu-opioid
receptor (e.g., CHO-hMOR) are prepared.

o Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCI, pH 7.4) is used.

 Incubation: Cell membranes are incubated with a radiolabeled mu-opioid receptor ligand
(e.g., [FHIDAMGO) and varying concentrations of the unlabeled competitor ligand (DALDA or
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its analogues).

o Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

+ Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

+ Data Analysis: Non-linear regression analysis is used to determine the 1Cso value, which is
then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow
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Workflow of a radioligand binding assay.

[3°S]GTPYS Binding Assay
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This functional assay measures the activation of G-proteins following agonist binding to a
GPCR.

Methodology:

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells
expressing the mu-opioid receptor are used.

Assay Buffer: A buffer containing GDP, MgClz, and NaCl is prepared.

Incubation: Membranes are incubated with [3>*S]JGTPyS and varying concentrations of the
agonist (e.g., DALDA).

Separation: The reaction is terminated, and bound [3°*S]GTPyS is separated from unbound
by filtration.

Quantification: The amount of [3>°S]JGTPyS bound to the G-proteins on the filters is
determined by scintillation counting.

Data Analysis: The concentration-response curves are analyzed to determine the ECso and
Emax values for the agonist.

Radiant Heat Tail-Flick Test

This in vivo assay assesses the analgesic properties of a compound in rodents.
Methodology:
e Animal Acclimation: Mice are habituated to the testing environment and handling.

» Baseline Latency: The basal reaction time of the mice to a radiant heat source focused on
their tail is measured. This is the time taken for the mouse to "flick” its tail away from the
heat. A cut-off time is established to prevent tissue damage.

o Drug Administration: The test compound (e.g., [DmtY]DALDA) or a vehicle control is
administered (e.qg., intrathecally or systemically).
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+ Post-treatment Latency: At specific time points after drug administration, the tail-flick latency
is measured again.

o Data Analysis: An increase in the tail-flick latency compared to the baseline and vehicle-
treated animals indicates an analgesic effect. The data can be used to determine the dose-
response relationship and the EDso of the compound.

Tail-Flick Test Workflow
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Workflow of the radiant heat tail-flick test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7248707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248707/
https://www.researchgate.net/publication/23454709_Differential_Analgesic_Effects_of_a_Mu-Opioid_Peptide_Dmt1DALDA_and_Morphine
https://synapse.mskcc.org/synapse/works/93739
https://pubmed.ncbi.nlm.nih.gov/12742645/
https://pubmed.ncbi.nlm.nih.gov/12742645/
https://escholarship.org/content/qt16g25633/qt16g25633.pdf
https://www.researchwithrutgers.com/en/publications/functional-analysis-of-mor-1-splice-variants-of-the-mouse-mu-opio/
https://profiles.wustl.edu/en/publications/alternative-pre-mrna-splicing-of-the-mu-opioid-receptor-gene-oprm/
https://www.benchchem.com/product/b044049#pharmacological-profile-of-dalda-opioid-peptide
https://www.benchchem.com/product/b044049#pharmacological-profile-of-dalda-opioid-peptide
https://www.benchchem.com/product/b044049#pharmacological-profile-of-dalda-opioid-peptide
https://www.benchchem.com/product/b044049#pharmacological-profile-of-dalda-opioid-peptide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b044049?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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